molecular formula C29H57N7O11 B609672 N-(t-butyl ester-PEG3)-N-bis(PEG3-azide) CAS No. 2182602-15-7

N-(t-butyl ester-PEG3)-N-bis(PEG3-azide)

Cat. No.: B609672
CAS No.: 2182602-15-7
M. Wt: 679.81
InChI Key: XBDDYUOODYDYTO-UHFFFAOYSA-N
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Description

N-(t-butyl ester-PEG3)-N-bis(PEG3-azide) is a multifunctional linker compound used primarily in the field of bioconjugation and drug delivery. It consists of a polyethylene glycol (PEG) chain with azide groups and a Boc-protected amine. The azide groups enable the compound to participate in Click Chemistry reactions, making it a valuable tool for creating complex molecular architectures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(t-butyl ester-PEG3)-N-bis(PEG3-azide) typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chains.

    Boc Protection: The Boc-protected amine is introduced by reacting the PEGylated azide compound with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial Production Methods

Industrial production of N-(t-butyl ester-PEG3)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: Techniques such as column chromatography and recrystallization are employed to achieve high purity.

    Quality Control: Analytical methods like NMR and HPLC are used to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(t-butyl ester-PEG3)-N-bis(PEG3-azide) undergoes several types of chemical reactions:

    Click Chemistry: The azide groups participate in Click Chemistry reactions with alkynes, forming stable triazole linkages.

    Deprotection: The Boc group can be removed under acidic conditions to expose the amine group.

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between azides and alkynes.

    Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products

    Triazole-Linked Conjugates: Formed through Click Chemistry.

    Amine-Functionalized PEG Derivatives: Obtained after Boc deprotection.

Scientific Research Applications

N-(t-butyl ester-PEG3)-N-bis(PEG3-azide) has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of biomolecules, such as proteins and nucleic acids, for various assays and studies.

    Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Comparison with Similar Compounds

Similar Compounds

    N-(Azido-PEG3)-N-Boc-PEG3-NHS ester: Contains a similar PEG chain and azide groups but includes an NHS ester for amine coupling.

    N-(Azido-PEG2)-N-Boc-PEG3-acid: Features a shorter PEG chain and a terminal carboxylic acid group.

Uniqueness

N-(t-butyl ester-PEG3)-N-bis(PEG3-azide) is unique due to its combination of azide groups and a Boc-protected amine, which allows for versatile applications in Click Chemistry and bioconjugation. Its structure provides a balance between hydrophilicity and reactivity, making it suitable for a wide range of scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H57N7O11/c1-29(2,3)47-28(37)4-10-38-16-22-44-25-19-41-13-7-36(8-14-42-20-26-45-23-17-39-11-5-32-34-30)9-15-43-21-27-46-24-18-40-12-6-33-35-31/h4-27H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDDYUOODYDYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H57N7O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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